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Compound of Interest

Compound Name: 3-Hydroxy-2-nitropyridine

CAS No.: 15128-82-2

Cat. No.: B127853

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Hydroxy-2-nitropyridine is a versatile heterocyclic organic compound that serves as a

crucial building block in the synthesis of a wide array of complex molecules, particularly in the

pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine ring

substituted with both a hydroxyl and a nitro group, provides two reactive sites for further

functionalization. The electron-withdrawing nature of the nitro group influences the reactivity of

the pyridine ring and the acidity of the hydroxyl group, making it a unique synthon for medicinal

chemistry.[1] This document provides detailed application notes and experimental protocols for

the use of 3-hydroxy-2-nitropyridine in various organic synthesis reactions.

Physical and Chemical Properties
3-Hydroxy-2-nitropyridine is a crystalline solid, typically appearing as pale yellow to light

brown crystals.[1] It is sparingly soluble in water but shows better solubility in organic solvents

such as alcohols and ethers. The presence of both a hydrogen bond donor (hydroxyl group)
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and acceptor (nitro group and pyridine nitrogen) allows for the formation of various

intermolecular interactions.

Property Value Reference

Molecular Formula C₅H₄N₂O₃ --INVALID-LINK--

Molecular Weight 140.10 g/mol --INVALID-LINK--

Melting Point 69-71 °C (lit.) --INVALID-LINK--

Appearance
Pale yellow to light brown

crystalline solid
--INVALID-LINK--

CAS Number 15128-82-2 --INVALID-LINK--

Safety Information
3-Hydroxy-2-nitropyridine is an irritant and should be handled with appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin,

eye, and respiratory irritation.[1] All manipulations should be performed in a well-ventilated

fume hood.

Synthesis of 3-Hydroxy-2-nitropyridine
There are several reported methods for the synthesis of 3-hydroxy-2-nitropyridine, with the

nitration of 3-hydroxypyridine being the most common approach. Traditional methods involving

mixed acids (concentrated sulfuric and nitric acid) are effective but pose environmental and

corrosion concerns.[2] Milder and higher-yielding methods have been developed.

Protocol 1: Nitration using Potassium Nitrate and Acetic
Anhydride
This method offers a high yield and avoids the use of strong mineral acids for nitration.[3][4]

Reaction:
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3-Hydroxypyridine 3-Hydroxy-2-nitropyridine

KNO₃, Ac₂O
Ethyl Acetate, 45°C

Click to download full resolution via product page

Caption: Synthesis of 3-Hydroxy-2-nitropyridine.

Materials:

3-Hydroxypyridine

Potassium nitrate (KNO₃)

Acetic anhydride (Ac₂O)

Ethyl acetate

Saturated sodium hydroxide (NaOH) solution

Anhydrous magnesium sulfate (MgSO₄)

Activated carbon

Procedure:

To a 250 mL three-necked flask, add 3-hydroxypyridine (10 g), ethyl acetate (80 mL),

potassium nitrate (4.2 g), and acetic anhydride (21 mL).[3]

Heat the mixture to 45°C with magnetic stirring. Monitor the reaction progress by TLC.

After the reaction is complete, cool the mixture to room temperature and filter by suction.

Wash the filter cake with a small amount of ethyl acetate (1-2 times).

Take the filtrate and adjust the pH to neutral with a saturated NaOH solution.

Extract the aqueous layer with ethyl acetate (3-4 times).
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Combine the organic extracts, add activated carbon, and heat at reflux for 1 hour.

Cool the mixture and filter.

Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate on a rotary

evaporator.

Dry the resulting solid in a vacuum oven to obtain 3-hydroxy-2-nitropyridine.

Quantitative Data:

Starting Material Product Yield Reference

3-Hydroxypyridine (10

g)

3-Hydroxy-2-

nitropyridine
81% (11.9 g) [3]

3-Hydroxypyridine (50

g)

3-Hydroxy-2-

nitropyridine
90% (66 g) [5]

Applications in Organic Synthesis
3-Hydroxy-2-nitropyridine is a valuable intermediate for the synthesis of more complex

molecules due to its two reactive functional groups. The hydroxyl group can undergo O-

alkylation, esterification, and conversion to a sulfonate ester. The nitro group can be reduced to

an amino group, which can then participate in a variety of coupling reactions.

Intermediate in the Synthesis of Crizotinib
3-Hydroxy-2-nitropyridine is a key precursor in the synthesis of Crizotinib, a multi-target

tyrosine kinase inhibitor.[2] The synthesis involves a Mitsunobu reaction to introduce a chiral

side chain, followed by the reduction of the nitro group.

Experimental Workflow:
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3-Hydroxy-2-nitropyridine

Mitsunobu Reaction
(PPh₃, DIAD)

Chiral Alcohol

3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine

O-Alkylation

Reduction
(H₂, Sponge Nickel)

3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine

Nitro Group Reduction

Click to download full resolution via product page

Caption: Synthesis of a Crizotinib intermediate.

Procedure:

In a reactor, dissolve 3-hydroxy-2-nitropyridine (33.2 kg, 236.7 mol) in toluene (383.5 L) at

20°C.

Add the chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (49 kg, 234.4 mol), to the

solution.
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Add triphenylphosphine (70.1 kg, 267.2 mol) and cool the resulting solution to -15°C.

Add a solution of diisopropylazodicarboxylate (DIAD) (55 kg, 271.9 mol) in toluene (70.7 L)

over 195 minutes, maintaining the temperature between -20°C and -10°C.

After the addition is complete, the reaction mixture contains 3-[(1R)-1-(2,6-dichloro-3-

fluorophenyl)ethoxy]-2-nitropyridine.

Procedure:

To a nitrogen-inerted reactor, add sponge nickel (2 kg), methanol (221 L), and the

nitropyridine product from the previous step (33.4 kg, 101 mol).

Set the temperature to 25°C and apply hydrogen pressure at 1.2 barg until the initial

exotherm subsides.

Increase the temperature to 50°C.

Gradually increase the hydrogen pressure to 3.5 barg and agitate the reaction until hydrogen

uptake ceases, indicating the completion of the reaction to form 3-[(1R)-1-(2,6-dichloro-3-

fluorophenyl)ethoxy]pyridin-2-amine.

Quantitative Data for Crizotinib Intermediate Synthesis:

Reaction Step
Starting
Material

Product Reagents Conditions

Mitsunobu

Reaction

3-Hydroxy-2-

nitropyridine

3-[(1R)-1-(2,6-

Dichloro-3-

fluorophenyl)etho

xy]-2-

nitropyridine

(S)-1-(2,6-

dichloro-3-

fluorophenyl)etha

nol, PPh₃, DIAD,

Toluene

-15°C to -10°C

Nitro Reduction

3-[(1R)-1-(2,6-

Dichloro-3-

fluorophenyl)etho

xy]-2-

nitropyridine

3-[(1R)-1-(2,6-

Dichloro-3-

fluorophenyl)etho

xy]pyridin-2-

amine

H₂, Sponge

Nickel, Methanol

50°C, 3.5 barg

H₂

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127853?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Sulfonate Esters
The hydroxyl group of 3-hydroxy-2-nitropyridine can be converted to a sulfonate ester, which

is an excellent leaving group in nucleophilic substitution reactions. This transformation is key to

synthesizing novel sulfonates that have shown potential as inhibitors of cell proliferation and

tubulin polymerization.[6][7]

Reaction Pathway:

3-Hydroxy-2-nitropyridine 3-(Tosyloxy)-2-nitropyridine

Tosyl Chloride
Pyridine, DCM

Click to download full resolution via product page

Caption: O-Sulfonylation of 3-Hydroxy-2-nitropyridine.

This protocol is a general procedure for the tosylation of alcohols and can be adapted for 3-
hydroxy-2-nitropyridine.

Materials:

3-Hydroxy-2-nitropyridine

p-Toluenesulfonyl chloride (Tosyl chloride)

Pyridine or Triethylamine

Dichloromethane (DCM)

Water

Brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b127853/docs?utm_src=pdf-body#application-notes-and-protocols-3-hydroxy-2-nitropyridine-in-organic-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6145215.htm
https://commonchemistry.cas.org/detail?cas_rn=15128-82-2
https://www.benchchem.com/product/b127853/docs?utm_src=pdf-body-img#application-notes-and-protocols-3-hydroxy-2-nitropyridine-in-organic-synthesis
https://www.benchchem.com/product/b127853/docs?utm_src=pdf-body#application-notes-and-protocols-3-hydroxy-2-nitropyridine-in-organic-synthesis
https://www.benchchem.com/product/b127853/docs?utm_src=pdf-body#application-notes-and-protocols-3-hydroxy-2-nitropyridine-in-organic-synthesis
https://www.benchchem.com/product/b127853/docs?utm_src=pdf-body#application-notes-and-protocols-3-hydroxy-2-nitropyridine-in-organic-synthesis
https://www.benchchem.com/product/b127853/docs?utm_src=pdf-body#application-notes-and-protocols-3-hydroxy-2-nitropyridine-in-organic-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127853?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve 3-hydroxy-2-nitropyridine (1 eq.) in dry DCM (10 volumes) in a round-bottom flask

at 0°C.

Add pyridine or triethylamine (1.5 eq.).

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise and stir the reaction at 0°C for 4 hours.

If the reaction is slow, allow it to warm to room temperature and stir for an additional 2 hours.

Monitor the reaction by TLC.

Upon completion, dilute the reaction mixture with water and separate the layers.

Extract the aqueous layer with DCM.

Combine the organic layers and wash successively with water (2 x 10 volumes) and brine

solution.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the desired 3-(tosyloxy)-2-nitropyridine.

O-Alkylation Reactions (Williamson Ether Synthesis)
The hydroxyl group of 3-hydroxy-2-nitropyridine can be deprotonated with a base to form an

alkoxide, which can then react with an alkyl halide to form an ether. This classic Williamson

ether synthesis provides a straightforward method for introducing various alkyl groups at the 3-

position.

Logical Relationship:
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Starting Materials

Reaction

3-Hydroxy-2-nitropyridine

Williamson Ether Synthesis

Base (e.g., K₂CO₃) Alkyl Halide (e.g., CH₃I)

3-Alkoxy-2-nitropyridine

Click to download full resolution via product page

Caption: Williamson Ether Synthesis of 3-Hydroxy-2-nitropyridine.

This protocol is a general procedure for the Williamson ether synthesis and can be applied to

the methylation of 3-hydroxy-2-nitropyridine.

Materials:

3-Hydroxy-2-nitropyridine

Methyl iodide (CH₃I)

Potassium carbonate (K₂CO₃)

Acetone or Dimethylformamide (DMF)

Procedure:

To a solution of 3-hydroxy-2-nitropyridine (1 eq.) in acetone or DMF, add potassium

carbonate (1.5 - 2 eq.).

Stir the mixture at room temperature for 30 minutes.
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Add methyl iodide (1.2 eq.) dropwise to the suspension.

Heat the reaction mixture to reflux (for acetone) or 50-60°C (for DMF) and stir for several

hours until the starting material is consumed (monitor by TLC).

After the reaction is complete, cool the mixture to room temperature and filter off the

inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to

remove any remaining salts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-

methoxy-2-nitropyridine.

Conclusion
3-Hydroxy-2-nitropyridine is a highly valuable and versatile building block in organic

synthesis. Its utility is demonstrated in the synthesis of complex pharmaceutical agents like

Crizotinib and in the preparation of novel bioactive compounds. The protocols provided herein

offer a starting point for researchers to explore the rich chemistry of this important heterocyclic

intermediate. The dual functionality of the hydroxyl and nitro groups allows for a wide range of

synthetic transformations, making it an indispensable tool for the modern synthetic chemist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. jk-sci.com [jk-sci.com]

2. ochemonline.pbworks.com [ochemonline.pbworks.com]

3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of
Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b127853/docs?utm_src=pdf-body#application-notes-and-protocols-3-hydroxy-2-nitropyridine-in-organic-synthesis
https://www.benchchem.com/product/b127853?utm_src=pdf-custom-synthesis#bc-rfq
https://www.jk-sci.com/blogs/resource-center/williamson-ether-synthesis
http://ochemonline.pbworks.com/f/06_Williamson_Ether.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6264569/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6264569/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127853?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. researchgate.net [researchgate.net]

5. scispace.com [scispace.com]

6. 3-Hydroxy-2-nitropyridine | 15128-82-2 [chemicalbook.com]

7. CAS Common Chemistry [commonchemistry.cas.org]

To cite this document: BenchChem. [Application Notes and Protocols: 3-Hydroxy-2-
nitropyridine in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127853/docs#application-notes-and-protocols-3-
hydroxy-2-nitropyridine-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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